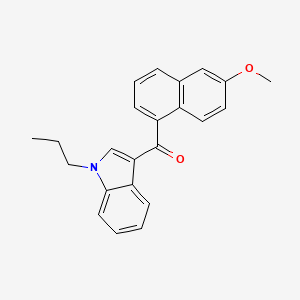![molecular formula C18H10N2O3 B14218817 9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione CAS No. 824405-27-8](/img/structure/B14218817.png)
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione is a heterocyclic compound that belongs to the class of pyridoquinolines. This compound is characterized by a fused ring system that includes a pyridine ring, a quinoline ring, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This method allows for the facile synthesis of pyridoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction typically involves the use of commercially available anilines and aldehydes, which are reacted under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of mechanochemical synthesis. This approach utilizes a ball-mill to facilitate the reaction between 1,3-diketones, 6-aminouracil, and aromatic aldehydes . The mechanochemical method is advantageous as it is catalyst-free, solvent-free, and operates under mild reaction conditions, making it a cost-effective and environmentally friendly option for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the quinoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the quinoline ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and exhibits similar biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a similar structure and biological activities.
Pyrimido[4,5-b]quinoline: This compound also has a fused ring system and is studied for its chemotherapeutic potential.
Uniqueness
9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. The compound’s unique structure allows for the exploration of new chemical reactions and the development of novel therapeutic agents with potentially improved efficacy and selectivity.
Eigenschaften
CAS-Nummer |
824405-27-8 |
|---|---|
Molekularformel |
C18H10N2O3 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
4-phenyl-6H-pyrido[2,3-g]quinoline-5,9,10-trione |
InChI |
InChI=1S/C18H10N2O3/c21-12-7-9-20-16-14(12)18(23)15-13(17(16)22)11(6-8-19-15)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChI-Schlüssel |
UZFHWUIYWDLROC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C4=C(C3=O)NC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
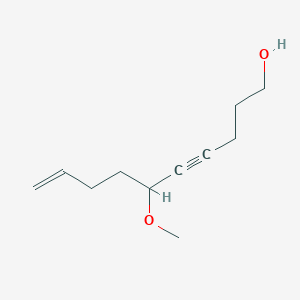
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
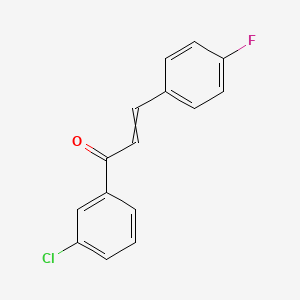
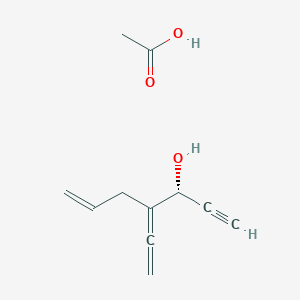
phosphanium bromide](/img/structure/B14218760.png)
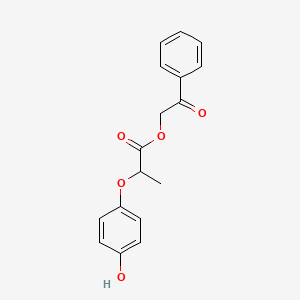
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
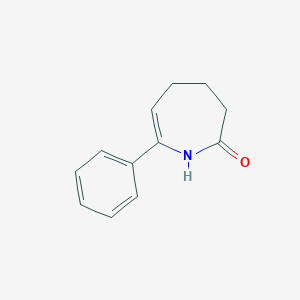
![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)
